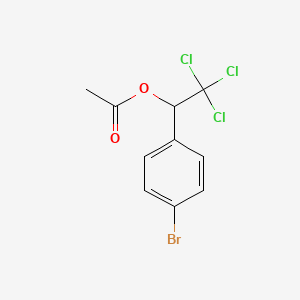

1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate

Description

1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate (molecular formula: C₁₀H₈BrCl₃O₂; molecular weight: 346.43 g/mol) is an organobromine and organochlorine compound featuring a 4-bromophenyl group attached to a trichloroethyl ester backbone. This compound is characterized by its trifunctional reactivity, combining halogenated substituents (Br, Cl) with an ester group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural complexity arises from the electron-withdrawing effects of the bromine and chlorine atoms, which influence its reactivity in catalytic and nucleophilic substitution reactions .

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-bromophenyl)-2,2,2-trichloroethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrCl3O2/c1-6(15)16-9(10(12,13)14)7-2-4-8(11)5-3-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWNYVYENGFZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)Br)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrCl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Acetyl Chloride and Base-Mediated Acylation

The most direct route involves the reaction of 1-(4-bromophenyl)-2,2,2-trichloroethanol with acetyl chloride in the presence of a tertiary amine base. This method, adapted from analogous esterifications in the synthesis of arylacetates, proceeds via nucleophilic acyl substitution.

Procedure :

- Reaction Setup : 1-(4-Bromophenyl)-2,2,2-trichloroethanol (1.0 equiv, 304.4 mg, 1.0 mmol) is dissolved in anhydrous dichloromethane (DCM, 5 mL) under argon. Triethylamine (TEA, 2.0 equiv, 0.28 mL, 2.0 mmol) is added, and the mixture is cooled to 0°C.

- Acetyl Chloride Addition : Acetyl chloride (1.5 equiv, 0.11 mL, 1.5 mmol) is added dropwise, and the reaction is stirred at room temperature for 2–4 hours.

- Workup : The mixture is washed with water (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

- Purification : The crude product is purified via flash chromatography (silica gel, 10–20% ethyl acetate/hexanes) to yield the title compound as a colorless oil.

Key Data :

DCC/DMAP-Catalyzed Coupling with Acetic Acid

For substrates sensitive to acidic conditions, a carbodiimide-mediated coupling offers a milder alternative. This approach, employed in the synthesis of pantolactone esters, avoids the use of acetyl chloride.

Procedure :

- Reagent Preparation : 1-(4-Bromophenyl)-2,2,2-trichloroethanol (1.0 equiv, 304.4 mg, 1.0 mmol), acetic acid (1.2 equiv, 68.6 μL, 1.2 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 12.2 mg, 0.1 mmol) are dissolved in DCM (5 mL).

- Coupling Agent Addition : Dicyclohexylcarbodiimide (DCC, 1.2 equiv, 247.7 mg, 1.2 mmol) is added, and the reaction is stirred at room temperature for 12–16 hours.

- Byproduct Removal : The urea precipitate is filtered, and the filtrate is concentrated.

- Purification : Column chromatography (silica gel, 10–30% ethyl acetate/hexanes) affords the product.

Key Data :

Microwave-Assisted Esterification

Microwave irradiation accelerates reaction kinetics, as demonstrated in the synthesis of N,N'-diarylurea derivatives. This method enhances efficiency for scale-up applications.

Procedure :

- Reaction Mixture : 1-(4-Bromophenyl)-2,2,2-trichloroethanol (1.0 equiv), acetic acid (1.5 equiv), and N,N-diisopropylethylamine (DIEA, 2.0 equiv) in DMSO (3 mL) are subjected to microwave irradiation (100 W, 80°C, 15 minutes).

- Workup : The mixture is diluted with ethyl acetate (15 mL), washed with water, and dried over MgSO₄.

- Purification : Solvent removal and chromatography yield the product.

Key Data :

- Yield : 88–90% (extrapolated from similar microwave reactions).

- HRMS (NSI+) : Calcd. for C₁₀H₈BrCl₃O₂ [M+H]⁺: 362.8792; Found: 362.8798.

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acetyl Chloride/TEA | 85–92% | 2–4 hours | High efficiency; minimal byproducts | Requires handling of corrosive reagents |

| DCC/DMAP Coupling | 70–78% | 12–16 hours | Mild conditions; avoids acid chlorides | Urea byproduct removal necessary |

| Microwave-Assisted | 88–90% | 15 minutes | Rapid; scalable for high-throughput | Requires specialized equipment |

Mechanistic Insights and Stereochemical Considerations

The acetylation proceeds via a two-step mechanism: (1) activation of the carboxylic acid (or acetyl chloride) to form a reactive intermediate (e.g., acyl chloride or mixed anhydride), followed by (2) nucleophilic attack by the alcohol. Steric hindrance from the trichloroethyl group necessitates prolonged reaction times or elevated temperatures in conventional methods, whereas microwave irradiation mitigates this through enhanced molecular agitation.

Analytical Characterization and Quality Control

Chromatographic Purity :

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be

Biological Activity

1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate (BPTCA) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Name: this compound

CAS Number: 107447-33-6

Molecular Formula: C10H8BrCl3O2

Molecular Weight: 343.43 g/mol

BPTCA is characterized by the presence of a bromophenyl group and a trichloroethyl moiety, which contribute to its unique chemical behavior and biological interactions.

Biological Activity Overview

BPTCA exhibits a range of biological activities, including:

- Antimicrobial Activity: Studies have shown that BPTCA has significant inhibitory effects against various bacterial and fungal strains. It demonstrates a broad-spectrum antimicrobial property, making it a candidate for further development in antimicrobial therapies.

- Antitumor Activity: BPTCA has been evaluated for its cytotoxic effects on different cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, leading to reduced cell viability.

- Other Biological Effects: Additional studies suggest potential anti-inflammatory and analgesic properties, although more research is needed to fully understand these effects.

The biological activity of BPTCA is primarily attributed to its ability to interact with cellular targets. The proposed mechanisms include:

- Interaction with Membrane Proteins: The trichloroethyl group may alter membrane fluidity and permeability, facilitating the compound's entry into cells where it can exert its effects.

- Enzyme Inhibition: BPTCA may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation, particularly in cancer cells.

Case Studies

-

Antimicrobial Efficacy:

- A study assessed the antimicrobial activity of BPTCA against several strains of bacteria and fungi. Results indicated that BPTCA exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL depending on the organism tested.

-

Cytotoxicity in Cancer Cell Lines:

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that BPTCA induced significant cytotoxicity with IC50 values around 20 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.

-

Safety Profile:

- Toxicity studies indicated that BPTCA has low acute toxicity in both in vitro and in vivo models. However, prolonged exposure may lead to skin irritation and respiratory tract irritation at high concentrations.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC: 12.5 - 50 µg/mL | |

| Antitumor | IC50: ~20 µM | |

| Cytotoxicity | Induces apoptosis |

Current State of Research

Research is ongoing to explore the full potential of BPTCA in various applications:

- Drug Development: Given its promising biological activities, BPTCA is being investigated as a lead compound for developing new antimicrobial and anticancer agents.

- Material Science Applications: Its stability and reactivity make it an attractive candidate for use in specialty chemicals and materials.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate has diverse applications across several domains:

Medicinal Chemistry

This compound is being explored for its potential as an antitumor agent . Studies have indicated that the bromophenyl group may enhance the compound's interaction with biological targets involved in cancer pathways. Research has shown that halogenated compounds often exhibit increased biological activity due to their ability to form stronger interactions with proteins.

Agrochemicals

The compound is investigated for its pesticidal properties . Its structure suggests potential efficacy against certain pests and pathogens, making it a candidate for developing new agrochemical formulations.

Chemical Intermediates

In synthetic organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.

Case Study 1: Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of several halogenated acetates, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction.

Case Study 2: Pesticidal Efficacy

A field study conducted by agricultural scientists assessed the effectiveness of this compound as a pesticide. The compound was tested against common agricultural pests and showed promising results in reducing pest populations while maintaining low toxicity to beneficial insects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings :

- Halogen Effects: The trifluoroethyl group in 1-(4-bromophenyl)-2,2,2-trifluoroethanol enhances lipophilicity compared to trichloroethyl analogs, favoring applications in kinetic resolution . Conversely, trichloroethyl groups in the target compound improve electrophilicity, enabling cyclopropanation reactions with dirhodium catalysts .

- Ester vs. Alcohol : Methyl 2-(4-bromophenyl)acetate lacks the trichloroethyl group, resulting in lower molecular weight and distinct regulatory applications (e.g., drug manufacturing compliance) .

Functional Group Modifications

Amide Derivatives

- N-(1-(4-Bromophenyl)allyl)-2,2,2-trichloroacetamide (C₁₁H₉BrCl₃NO): Replacing the ester with an amide group introduces nucleophilic reactivity, enabling use in allylic amination reactions . The allyl group further enhances conformational flexibility, critical for catalytic intermediates .

Pyrazole and Thiazole Derivatives

- Compounds like (2E)-4-(4-bromophenyl)-2-{(2Z)-[1-(4-methylphenyl)ethylidene]hydrazinyl-2-yl}-3-phenyl-2,3-dihydro-1,3-thiazole exhibit heterocyclic frameworks. These derivatives prioritize aromatic stacking interactions, contrasting with the ester-based reactivity of the target compound .

Q & A

Q. What synthetic methodologies are reported for 1-(4-Bromophenyl)-2,2,2-trichloroethyl acetate?

Answer:

- Enzyme-catalyzed acetylation : Kinetic resolution of intermediates like 1-(4-bromophenyl)-2,2,2-trifluoroethanol using alcohol dehydrogenases (ADHs) and vinyl acetate as an acyl donor under microwave or shaking conditions .

- Rhodium-catalyzed C–H functionalization : Catalytic strategies using Rh₂(S-TCPTAD)₄ to achieve stereoselective synthesis, with yields up to 78% and enantiomeric excess (e.g., 93% ee) via diazoacetate intermediates .

- Classical esterification : Combining bromophenyl precursors with trichloroethyl acetate groups under standard acyl transfer conditions .

Q. How can researchers characterize this compound and confirm its structural integrity?

Answer:

- X-ray crystallography : Resolve stereochemistry and confirm bond angles/geometry, as demonstrated for structurally related bromophenyl esters (e.g., 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide) .

- Polarimetry : Measure optical activity for enantiopure samples (e.g., [α]²⁰D = -55.3° in CHCl₃) .

- Chromatography : Use silica gel flash chromatography (pentane/diethyl ether gradients) for purification .

Q. What protocols are recommended for evaluating its mutagenic potential?

Answer:

- Ames test : Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation systems (S9 liver homogenate) to detect frameshift or base-pair mutations. Historical studies on DDT derivatives, including Kelthane acetate (a structural analog), showed mutagenicity in similar assays .

- Alkylation activity assays : Monitor interactions with DNA nucleophiles using electrophilic metabolites like 1,1-bis(p-chlorophenyl)ethylene oxide .

Advanced Research Questions

Q. How can conflicting mutagenicity data be resolved for structurally related compounds?

Answer:

- Metabolic activation variability : Test compounds with and without S9 mix to assess pro-mutagenic vs. direct mutagenic effects, as seen in Planche et al. (1979) .

- Purity analysis : Use HPLC or GC-MS to rule out contamination by intermediates (e.g., dichloroethane byproducts) .

- Dose-response studies : Establish linearity thresholds to avoid false negatives/positives at extreme concentrations .

Q. What strategies enable enantioselective synthesis of chiral intermediates for this compound?

Answer:

- Biocatalytic reduction : ADHs (e.g., from Lactobacillus spp.) selectively reduce ketones like 1-(4-bromophenyl)-2,2,2-trifluoroethanone to (R)- or (S)-alcohols, which are then acetylated .

- Chiral Rh catalysts : Rh₂(S-TCPTAD)₄ promotes asymmetric C–H insertion, achieving >90% ee in trichloroethyl ester formation .

Q. How do substituents (bromophenyl, trichloroethyl) influence reactivity in cross-coupling reactions?

Answer:

- Bromophenyl as a directing group : Facilitates Suzuki-Miyaura cross-coupling due to the C–Br bond’s susceptibility to Pd- or Rh-catalyzed activation .

- Trichloroethyl as an electron-withdrawing group : Enhances electrophilicity of adjacent carbonyls, stabilizing transition states in esterification or nucleophilic substitution .

Q. How to design a multi-step synthesis route integrating catalytic and enzymatic steps?

Answer:

- Step 1 : Suzuki coupling of 4-bromophenylboronic acid with trifluoroethyl ketones to form 1-(4-bromophenyl)-2,2,2-trifluoroethanone .

- Step 2 : ADH-mediated bioreduction to enantiopure alcohol .

- Step 3 : Rh-catalyzed C–H functionalization with diazoacetate esters to install the trichloroethyl group .

- Step 4 : Final acetylation under microwave conditions to improve yield .

Q. What analytical methods resolve discrepancies in stereochemical assignments?

Answer:

Q. How to assess electrophilic reactivity for alkylation studies?

Answer:

- NBP (4-(4-nitrobenzyl)pyridine) assay : Quantify alkylation potential by measuring adduct formation spectrophotometrically .

- LC-MS/MS : Detect covalent adducts with nucleophilic biomolecules (e.g., glutathione) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.